Carboxyrhodamine 110-PEG4-alkyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

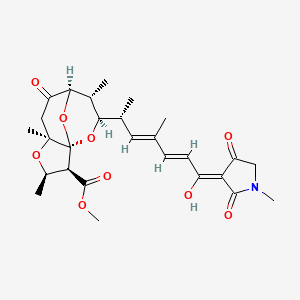

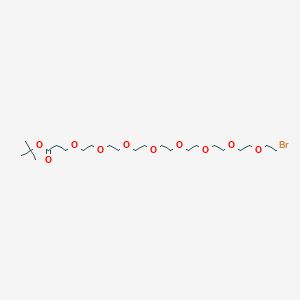

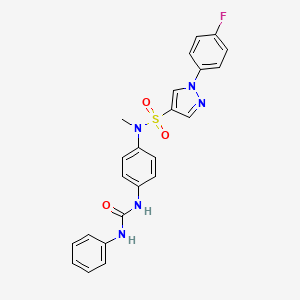

Carboxyrhodamine 110-PEG4-alkyne is a green fluorescent rhodamine dye . It has better solubility than the parent dye carboxyrhodamine and its long PEG spacer should reduce any steric effect of the dye on the molecule to be labeled . It is more photostable than any other known green fluorescent dyes including Alexa 488 . The fluorescence of this conjugate is completely insensitive to pH between 4 and 9 .

Synthesis Analysis

Carboxyrhodamine 110-PEG4-alkyne is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular formula of Carboxyrhodamine 110-PEG4-alkyne is C32H33N3O8 . It has a molecular weight of 587.62 g/mol .Chemical Reactions Analysis

Carboxyrhodamine 110-PEG4-alkyne contains an alkyne group, which enables Click Chemistry .Physical And Chemical Properties Analysis

Carboxyrhodamine 110-PEG4-alkyne has an excitation maximum at 501 nm . It is soluble in DMSO, DMF, and MeOH . It is highly stable under both acidic and basic conditions .Scientific Research Applications

Fluorescent Labeling in Microscopy

Carboxyrhodamine 110-PEG4-alkyne is an excellent green fluorescent rhodamine dye . With an excitation maximum at 501 nm, it is an excellent match to the intense 488 nm spectral line of the argon ion laser commonly used in many confocal laser-scanning microscopes . This makes it a valuable tool for fluorescent labeling in microscopy studies.

Photostability Studies

Carboxyrhodamine 110 and its derivatives are significantly more photostable than any other known green fluorescent dyes including Alexa 488 . This makes it a superior alternative for studies that require high photostability.

pH Insensitivity

The fluorescence of acetylene-PEG4-carboxyrhodamine 110 conjugate is completely insensitive to pH between 4 and 9 . Unlike Alexa 488, which is readily degraded under alkaline condition, carboxyrhodamine 110 and its derivatives are highly stable under both acidic and basic conditions . This makes it ideal for studies in environments with varying pH levels.

Click Chemistry

Carboxyrhodamine 110-PEG4-alkyne contains an alkyne group, which enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together, including the creation of macromolecules. This makes it a useful tool in bioconjugation, material science, and drug discovery.

PROTACs Development

By utilizing Carboxyrhodamine 110-PEG4-alkyne as a linker, researchers can create highly specific and potent PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This opens up new avenues for the treatment of a wide range of diseases, from cancer to neurodegenerative disorders .

Solubility Studies

The conjugate of Carboxyrhodamine 110-PEG4-alkyne has better solubility than the parent dye carboxyrhodamine . Its long PEG spacer should reduce any steric effect of the dye on the molecule to be labeled . This makes it a valuable tool in solubility studies.

Mechanism of Action

Target of Action

Carboxyrhodamine 110-PEG4-alkyne is primarily used as a fluorescent dye . It is an excellent green fluorescent rhodamine dye . The primary targets of this compound are the molecules that need to be labeled for imaging purposes .

Mode of Action

The compound works by attaching itself to the target molecule, thereby enabling the visualization of the target under a microscope . The long PEG4 spacer in the compound reduces any steric effect of the dye on the molecule to be labeled .

Biochemical Pathways

Carboxyrhodamine 110-PEG4-alkyne does not directly interact with biochemical pathways. Instead, it serves as a tool for visualizing and studying these pathways. By labeling specific molecules, it allows researchers to track their movements and interactions within cells .

Pharmacokinetics

Its solubility in dmso, dmf, and meoh suggests that it could be well-absorbed in biological systems.

Result of Action

The primary result of Carboxyrhodamine 110-PEG4-alkyne’s action is the production of green fluorescence when excited at 501 nm . This allows the labeled molecules to be visualized under a microscope. The compound and its derivatives are significantly more photostable than any other known green fluorescent dyes including Alexa 488 .

Action Environment

The action of Carboxyrhodamine 110-PEG4-alkyne is influenced by environmental factors such as pH. The fluorescence of the compound is completely insensitive to pH between 4 and 9 . Unlike Alexa 488, which is readily degraded under alkaline condition, Carboxyrhodamine 110-PEG4-alkyne and its derivatives are highly stable under both acidic and basic conditions . This makes it a superior alternative to other green fluorescent dyes .

Safety and Hazards

In case of eye contact with Carboxyrhodamine 110-PEG4-alkyne, it is recommended to flush the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention. In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention.

Future Directions

Carboxyrhodamine 110-PEG4-alkyne and its derivatives are superior alternatives to other green fluorescent dyes . They could be used in many confocal laser-scanning microscopes . The conjugate has better solubility than the parent dye carboxyrhodamine and its long PEG spacer should reduce any steric effect of the dye on the molecule to be labeled .

properties

IUPAC Name |

2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O8/c1-2-10-39-12-14-41-16-17-42-15-13-40-11-9-35-31(36)21-3-6-24(27(18-21)32(37)38)30-25-7-4-22(33)19-28(25)43-29-20-23(34)5-8-26(29)30/h1,3-8,18-20,33H,9-17,34H2,(H,35,36)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQJIYQBZLRJHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxyrhodamine 110-PEG4-alkyne | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)